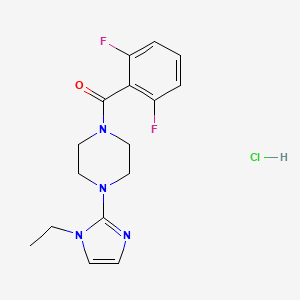

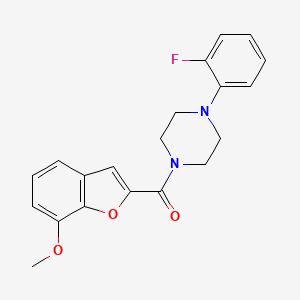

![molecular formula C22H17ClN2O3S B2965178 (3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-52-5](/img/structure/B2965178.png)

(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

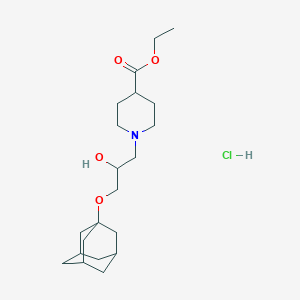

The compound is a benzothiazinone derivative. Benzothiazinones are a class of organic compounds containing a benzene ring fused to a thiazinone ring. The thiazinone ring is a six-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The compound contains a benzyl group (a benzene ring attached to a CH2 group), a 4-chlorophenylamino group (an aniline derivative where one hydrogen atom is replaced by a 4-chlorophenyl group), and a benzothiazinone group .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the chlorine atom and the benzothiazinone group would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Multicomponent Synthesis Applications

The peculiarities of multicomponent synthesis involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives have been studied, revealing new pathways for synthesizing 2-amino-4H-pyrans through three-component interactions. This synthesis process can lead to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) depending on the reactants used. Such reactions offer insights into controlling reaction selectivity and developing novel compounds (Lega et al., 2016).

Structural and Reactivity Studies

Research on the chlorination of heterocyclic and acyclic sulfonhydrazones, including benzothiadiazine derivatives, has contributed to understanding the structural and reactivity aspects of these compounds under various conditions. These studies have provided valuable information on the synthesis and potential applications of benzothiadiazine derivatives in designing new chemical entities (King et al., 1971).

Biologically Active Compounds Synthesis

The synthesis of novel biologically active benzothiazine derivatives, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, has been explored. Starting from ultrasonically mediated N-alkylation of sodium saccharin, these compounds have shown potential in preliminary evaluations for antibacterial and antioxidant activities. Such research opens avenues for the development of new therapeutic agents (Zia-ur-Rehman et al., 2009).

Hydrogen-Bond Donor Catalysts

Developing hydrogen-bond (HB)-donor catalysts bearing benzothiadiazine skeletons for asymmetric organocatalysis represents another innovative application. These catalysts have shown effectiveness in promoting enantioselective reactions, offering new strategies for synthesizing chiral compounds with high enantioselectivity. This research demonstrates the versatility of benzothiadiazine derivatives in catalysis and synthetic organic chemistry (Inokuma et al., 2011).

Lanthanide-Catalyzed Cyclocarbonylation

The lanthanide-catalyzed cyclocarbonylation using benzothiadiazine derivatives to synthesize various benzannulated heterocycles represents a breakthrough in the efficient synthesis of complex molecules. This methodology provides a powerful tool for constructing diverse heterocyclic structures, potentially useful in material science and pharmaceutical chemistry (Jing et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

(3E)-1-benzyl-3-[(4-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSUILCKFRAMQL-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

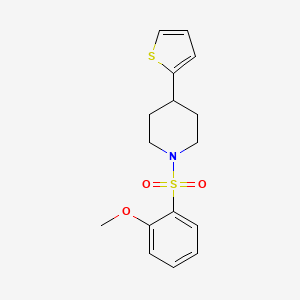

![Methyl 2-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2965095.png)

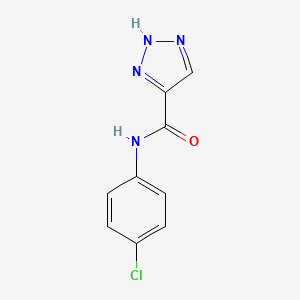

![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)

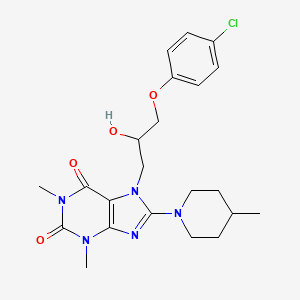

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)

![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)